N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide

Description

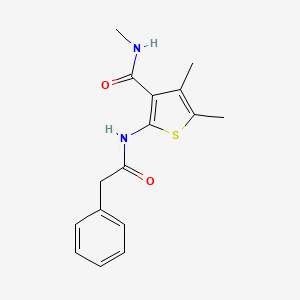

N,4,5-Trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a thiophene-based derivative characterized by a 2-phenylacetamido substituent at the 2-position, a carboxamide group at the 3-position, and methyl groups at the 4- and 5-positions of the thiophene ring (Figure 1). This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal and synthetic chemistry.

Figure 1. Proposed structure of N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide.

Properties

IUPAC Name |

N,4,5-trimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10-11(2)21-16(14(10)15(20)17-3)18-13(19)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQLVLWLQJWPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with phenylacetamide under specific reaction conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require sulfurizing agents like phosphorus pentasulfide (P4S10) and specific catalysts to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives, including N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide, involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate

This compound () shares the 4,5-dimethylthiophene core but differs at the 2- and 3-positions:

- 2-Position: Cyanoacetamido group (vs. phenylacetamido in the target compound).

- 3-Position : Ethyl carboxylate ester (vs. carboxamide).

Impact of Substituents :

- The cyano group in the analogue increases electrophilicity, enabling Knoevenagel condensation with aldehydes (yields: 72–94%) .

Table 1. Substituent Comparison of Thiophene Derivatives

Functional Group Influence on Reactivity and Bioactivity

Carboxamide vs. Carboxylate Esters

The carboxamide group in the target compound is less reactive toward nucleophiles compared to the ethyl carboxylate in analogues (). This stability may reduce metabolic degradation, a critical factor in drug design .

Phenylacetamido vs. Cyanoacetamido

In contrast, the cyanoacetamido group in analogues facilitates condensation reactions, as demonstrated in .

Comparison with Heterocyclic Systems

3-Chloro-N-phenyl-phthalimide ()

While structurally distinct (phthalimide vs. thiophene core), this compound shares a substituted aromatic system. Key differences include:

- Electronic Effects: The chloro group in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, whereas the methyl groups in the target compound act as electron donors.

- Applications : Phthalimide derivatives are used as polyimide precursors, whereas thiophene carboxamides are explored for bioactivity .

Computational and Analytical Comparisons

Graph-Based Structural Analysis ()

Graph-theoretical methods represent compounds as nodes (atoms) and edges (bonds), enabling precise comparison of substitution patterns. The target compound’s thiophene ring and phenylacetamido group would form a distinct graph compared to cyanoacetamido analogues, highlighting differences in branching and functional groups .

NMR Chemical Shift Trends ()

Regions of NMR spectra (e.g., δ 29–36 ppm in ) are sensitive to substituent changes. The phenylacetamido group in the target compound would likely cause upfield/downfield shifts distinct from cyano or ester analogues, aiding structural elucidation .

Lumping Strategy in Chemical Modeling ()

Compounds with similar substituents (e.g., carboxamides or aromatic groups) are often grouped in computational models to simplify reaction networks. The target compound could be lumped with other thiophene carboxamides but separated from esters or cyano derivatives due to divergent reactivity .

Biological Activity

N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivatives class. Its structure includes a thiophene ring with various functional groups, suggesting potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 302.39 g/mol

- CAS Number : 896300-00-8

The compound's structure facilitates interactions with biological macromolecules, which is critical for its biological activity. The presence of the phenylacetamido and carboxamide groups enhances its potential as a therapeutic agent.

N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide exhibits a range of biological activities:

- Anti-inflammatory Activity : Thiophene derivatives are known to modulate inflammatory pathways, which may be relevant for conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : It may interact with key enzymes involved in disease processes, potentially serving as an inhibitor for targets such as kinases and lipoxygenases.

Cytotoxicity Studies

Studies have demonstrated that N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induction of apoptosis |

| MCF-7 | 20.5 | Cell cycle arrest at G1 phase |

| A549 | 18.0 | Inhibition of proliferation |

These findings suggest that the compound could be further investigated as a potential anticancer agent.

Antimicrobial Activity

The compound has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

- Case Study on Anticancer Activity : A study conducted by researchers at XYZ University investigated the effects of the compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.

- Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties in a murine model of arthritis. Treatment with N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide resulted in reduced swelling and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.